molecular formula C21H18ClN7O2S2 B6489604 N-{[4-(3-chlorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391897-30-6

N-{[4-(3-chlorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B6489604
CAS No.: 391897-30-6
M. Wt: 500.0 g/mol
InChI Key: LXBMEKWVFHXKRK-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-triazole ring, a 1,3,4-thiadiazole moiety, and a benzamide group. Key structural elements include:

  • 1,2,4-Triazole Core: Known for metabolic stability and hydrogen-bonding capabilities, enhancing bioavailability .
  • 1,3,4-Thiadiazole Ring: Imparts electron-withdrawing properties and sulfur-mediated interactions, often linked to antimicrobial and anticancer activities .
  • Benzamide Substituent: Enhances lipophilicity and binding affinity to biological targets .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate diverse activities, including antifungal, anticancer, and antibacterial effects .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O2S2/c1-13-25-27-20(33-13)24-18(30)12-32-21-28-26-17(29(21)16-9-5-8-15(22)10-16)11-23-19(31)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,23,31)(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBMEKWVFHXKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : The target compound’s hybrid structure warrants further exploration of synergistic effects between triazole and thiadiazole moieties.
  • Biological Testing : Priority should be given to in vitro assays for antifungal, anticancer, and antibacterial activity, leveraging protocols from and .
  • Synthetic Refinement : Adopting microwave-assisted methods () could improve synthesis efficiency and scalability.

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